(S)-SNAP5114

描述

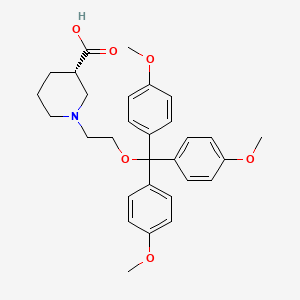

Structure

3D Structure

属性

IUPAC Name |

(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLDUZLDZBVOAS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440224 | |

| Record name | SNAP-5114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157604-55-2 | |

| Record name | SNAP-5114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-SNAP-5114 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-SNAP5114: A Technical Guide to its Mechanism of Action on GABA Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP5114 is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3.[1] As a crucial tool in neuroscience research, understanding its precise mechanism of action is paramount for investigating the roles of specific GABA transporter subtypes in health and disease. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and functional effects of this compound on GABA transporters, tailored for a scientific audience.

Core Mechanism of Action

This compound exhibits its inhibitory effects through a noncompetitive mechanism, specifically at the GAT-3 subtype.[2][3][4] Cryo-electron microscopy studies have revealed that this compound binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[2][4][5] This binding prevents the normal transport cycle of GABA without directly competing with GABA for the initial binding to the outward-facing transporter.

The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric substrate-binding pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.[2][4] This structural difference allows for a more favorable interaction with GAT-3.

Quantitative Data

The inhibitory potency of this compound has been quantified across various GABA transporter subtypes using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for GAT-2 and GAT-3.

| Transporter Subtype | Species | Expression System | IC50 (μM) | pIC50 | Reference |

| hGAT-3 | Human | --- | 5 | --- | [1] |

| rGAT-2 | Rat | --- | 21 | --- | [1] |

| hGAT-1 | Human | --- | 388 | --- | |

| mGAT-1 | Murine | HEK-293 cells | --- | 4.07 | [1] |

| mGAT-2 | Murine | HEK-293 cells | Inhibited by 56% at 100 μM | --- | [1] |

| mGAT-3 | Murine | HEK-293 cells | --- | 5.29 | [1] |

| mGAT-4 | Murine | HEK-293 cells | --- | 5.71 | [1] |

Experimental Protocols

[3H]GABA Uptake Inhibition Assay

This assay is a cornerstone for determining the inhibitory potency of compounds like this compound on GABA transporters.

Objective: To measure the inhibition of [3H]GABA uptake into cells expressing specific GABA transporter subtypes by this compound.

Materials:

-

Cell lines stably or transiently expressing the desired GABA transporter subtype (e.g., HEK-293, CHO cells).[1][6][7]

-

[3H]GABA (radiolabeled gamma-aminobutyric acid).

-

This compound and other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES).

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Culture: Culture the cells expressing the specific GAT subtype to an appropriate confluency in 96-well plates.

-

Preparation of Reagents: Prepare serial dilutions of this compound and a stock solution of [3H]GABA in the assay buffer.

-

Assay Procedure: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a fixed concentration of [3H]GABA to each well. d. Incubate for a short period (e.g., 10-20 minutes) to allow for GABA uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Tonic Currents

This technique allows for the functional assessment of how this compound affects GABAergic neurotransmission by measuring tonic currents.

Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons in response to the application of this compound.

Materials:

-

Brain slices from a suitable animal model (e.g., rat hippocampus).[8]

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with an internal solution containing a high chloride concentration.

-

This compound, NNC-711 (a GAT-1 selective inhibitor), and picrotoxin (a GABAA receptor antagonist).

-

Electrophysiology rig with an amplifier, micromanipulator, and data acquisition system.

Methodology:

-

Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Whole-Cell Recording: a. Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a dentate granule cell) in voltage-clamp mode.[8] b. Hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Drug Application: a. Establish a stable baseline recording. b. Apply the GAT-1 inhibitor NNC-711 to the perfusion solution to isolate the effects on other GATs.[8] c. Apply this compound to the perfusion solution and record the change in the holding current.[8] d. At the end of the experiment, apply picrotoxin to confirm that the observed tonic current is mediated by GABAA receptors.[8]

-

Data Analysis: a. Measure the change in the holding current before and after the application of this compound. b. A significant inward shift in the holding current in the presence of this compound indicates an increase in the activation of extrasynaptic GABAA receptors due to elevated ambient GABA levels.

Visualizations

Signaling and Experimental Workflows

Figure 1: Simplified workflow of the GABA transporter (GAT) cycle.

Figure 2: Proposed noncompetitive inhibition of GAT-3 by this compound.

Figure 3: Experimental workflow for measuring tonic currents.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of GAT-2 and GAT-3 in GABAergic neurotransmission. Its mechanism as a noncompetitive inhibitor that traps GAT-3 in an inward-open conformation provides a distinct mode of action compared to competitive inhibitors. The provided quantitative data and detailed experimental protocols offer a framework for researchers to effectively utilize this compound in their investigations into the complexities of GABA signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular basis of human GABA transporter 3 inhibition [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. molecular-basis-of-human-gaba-transporter-3-inhibition - Ask this paper | Bohrium [bohrium.com]

- 6. Development of stable cell lines expressing different subtypes of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

(S)-SNAP-5114: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114, chemically known as (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}-3-piperidinecarboxylic acid, is a potent and selective inhibitor of the GABA transporter GAT-3. Its discovery has been a significant milestone in the study of the GABAergic system, providing a valuable pharmacological tool to investigate the role of GAT-3 in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (S)-SNAP-5114.

Discovery and Mechanism of Action

The discovery of (S)-SNAP-5114 was a direct result of efforts to identify selective inhibitors for the different subtypes of GABA transporters. In 1994, Borden and colleagues reported the cloning of the human homologue of the GABA transporter GAT-3 and simultaneously identified (S)-SNAP-5114 as a novel inhibitor with selectivity for this newly identified transporter.[1] This discovery was pivotal as it provided researchers with a tool to dissect the specific functions of GAT-3, which was previously challenging due to the lack of selective pharmacological agents.

The primary mechanism of action of (S)-SNAP-5114 is the inhibition of GABA reuptake from the synaptic cleft, primarily by blocking the GAT-3 transporter. GAT-3 is predominantly located on astrocytes surrounding the synapse. By inhibiting GAT-3, (S)-SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling has been shown to have anticonvulsant effects in various preclinical models.

Signaling Pathway of GABAergic Synapse and the Role of (S)-SNAP-5114

Caption: GABAergic synapse showing the mechanism of action of (S)-SNAP-5114.

Biological Activity

The inhibitory activity of (S)-SNAP-5114 has been quantified against various GABA transporter subtypes. The following table summarizes the reported IC50 values.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| hGAT-1 | Human | 388 | |

| rGAT-2 | Rat | 21 | |

| hGAT-3 | Human | 5 | |

| mGAT1 | Mouse | >100 | [2] |

| mGAT2 | Mouse | - | [2] |

| mGAT3 | Mouse | ~1.95 | [2] |

| mGAT4 | Mouse | ~1.95 | [2] |

Chemical Synthesis

While a definitive, publicly available, step-by-step synthesis protocol for (S)-SNAP-5114 from its original discovery is not readily accessible, a plausible synthetic route can be constructed based on the synthesis of its analogues, particularly the work described by Schirrmacher et al. for the preparation of [¹⁸F] labelled (S)-SNAP-5114 analogues.[2] The proposed synthesis involves the N-alkylation of (S)-nipecotic acid with a suitable trityl-containing electrophile.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-SNAP-5114.

Step 1: Synthesis of 1-Bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane

Tris(4-methoxyphenyl)methanol is reacted with an excess of 2-bromoethanol under acidic conditions. The acid catalyzes the formation of a trityl carbocation, which is then attacked by the hydroxyl group of 2-bromoethanol.

Step 2: N-alkylation of (S)-Nipecotic acid

(S)-Nipecotic acid is reacted with 1-bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the secondary amine of the nipecotic acid, allowing it to act as a nucleophile and displace the bromide from the alkylating agent. The final product, (S)-SNAP-5114, can then be purified by standard chromatographic techniques.

Experimental Protocols

[³H]GABA Uptake Assay in HEK-293 Cells

This protocol describes a common method for determining the inhibitory activity of compounds like (S)-SNAP-5114 on GABA transporters expressed in a heterologous system.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cells are transiently or stably transfected with the cDNA encoding the desired GABA transporter subtype (e.g., hGAT-3) using a suitable transfection reagent.

2. Assay Procedure:

-

Transfected cells are seeded into 24- or 96-well plates and allowed to adhere overnight.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are then pre-incubated with various concentrations of the test compound (e.g., (S)-SNAP-5114) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and a low concentration of unlabeled GABA.

-

The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) during which GABA uptake is linear.

-

The reaction is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

-

The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a scintillation-compatible lysis buffer).

3. Measurement and Data Analysis:

-

The amount of [³H]GABA taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent GABA uptake inhibitor (e.g., tiagabine for GAT-1).

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of GABA uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for Screening GABA Uptake Inhibitors

Caption: General workflow for screening and identifying selective GABA uptake inhibitors.

Conclusion

(S)-SNAP-5114 remains a cornerstone tool for the investigation of GAT-3 function. Its discovery spurred further research into the development of more potent and selective GAT inhibitors with improved pharmacokinetic properties. This technical guide has provided an in-depth overview of its discovery, a plausible synthetic route, and the experimental procedures used for its characterization, serving as a valuable resource for researchers in the field of neuroscience and drug development.

References

(S)-SNAP5114: A Technical Guide to its Role in the Regulation of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-SNAP5114, a selective inhibitor of GABA transporters (GATs), and its role in the modulation of GABAergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft and extrasynaptic space is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine-GABA transporter-1 (BGT-1).[1]

This compound is a potent and selective inhibitor of GAT-3 and GAT-2, with significantly lower affinity for GAT-1.[2] By blocking these transporters, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic tone. This mechanism of action has made this compound a valuable pharmacological tool for studying the physiological roles of GAT-2 and GAT-3 and a potential therapeutic agent for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of GABA to GAT-2 and GAT-3.[2] These transporters are predominantly located on astrocytes surrounding the synapse (GAT-3) and in locations distal to the synapse.[1] By inhibiting GABA reuptake, this compound prolongs the presence of GABA in the extracellular space, leading to an increased activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This enhanced activation results in a greater inhibitory postsynaptic potential, leading to a dampening of neuronal excitability.

dot

Caption: Regulation of GABAergic neurotransmission by GATs and inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory potency and efficacy of this compound from various studies.

| Parameter | Species/System | GAT-1 | GAT-2 | GAT-3 | BGT-1 | Reference(s) |

| IC50 (μM) | Human (h) | 388 | - | 5 | ≥100 | [2] |

| Rat (r) | - | 21 | - | - | [2] | |

| ED50 (μmol/kg, i.p.) | DBA/2 Mice (audiogenic seizures) | - | - | 110 | - | [3] |

| Effect on Extracellular GABA | Rat Thalamus (100 μM) | - | - | 247% increase | - | [3] |

| Rat Hippocampus (100 μM) | No effect | - | No effect alone, synergistic with GAT-1 inhibitor | - | [1] |

IC50: Half-maximal inhibitory concentration. ED50: Median effective dose.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of this compound. These protocols are synthesized from multiple published studies.

In Vitro [3H]GABA Uptake Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound on different GABA transporter subtypes.

dot

Caption: Workflow for an in vitro [3H]GABA uptake inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human or rat GAT subtype (e.g., hGAT-1, rGAT-2, hGAT-3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[4][5]

-

Cell Plating: Cells are seeded into 96-well poly-D-lysine coated plates and grown to confluence.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle for 15-30 minutes at room temperature.

-

GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 10-50 nM) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer.

-

Measurement: Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6][7]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on tonic GABAergic currents in neurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or thalamus) of a rat or mouse using a vibratome. Slices are prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 10 EGTA, adjusted to pH 7.3 with CsOH.

-

Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.[8]

-

Baseline Recording: Record a stable baseline of the holding current for several minutes.

-

Drug Application: Bath-apply this compound (e.g., 20-100 µM) and continue to record the holding current.

-

Measurement of Tonic Current: At the end of the recording, apply a GABAA receptor antagonist (e.g., 20 µM bicuculline) to block all GABAA receptor-mediated currents. The difference in the holding current before and after the application of the antagonist represents the tonic GABA current.[8][9]

-

Data Analysis: Measure the change in the tonic GABA current induced by this compound by comparing the magnitude of the bicuculline-sensitive current in the presence and absence of the drug.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA concentrations in the brain of a freely moving animal in response to the administration of this compound.[1]

References

- 1. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. ww2.amstat.org [ww2.amstat.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Influence of (S)-SNAP5114 on Thalamic Gamma-Aminobutyric Acid (GABA) Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of (S)-SNAP5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3, on extracellular GABA concentrations within the thalamus. We consolidate quantitative data from key studies, present detailed experimental methodologies for measuring these effects, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. The findings underscore the significant role of astrocytic GABA transport in modulating thalamic inhibition and highlight this compound as a critical tool for investigating GABAergic neurotransmission.

Introduction: this compound and Thalamic GABA Regulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is fundamental for maintaining balanced neural activity. The reuptake of GABA from the extracellular space is mediated by a family of GABA transporters (GATs), which control the duration and spatial extent of GABAergic signaling.[1] Four distinct GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[1]

This compound is a potent and selective inhibitor of the GAT-3 and GAT-2 transporters.[2][3] Its selectivity profile makes it an invaluable pharmacological tool for dissecting the specific roles of these transporters. GAT-1 is predominantly expressed on presynaptic neurons, while GAT-3 is primarily localized to astrocytic processes surrounding synapses.[1][4][5] This differential localization suggests distinct roles in regulating synaptic versus extrasynaptic GABA levels. The thalamus, a critical relay center for sensory and motor signals, exhibits significant GAT-3 expression. Consequently, inhibition of GAT-3 by this compound is shown to substantially increase ambient GABA levels in this region, with implications for treating neurological disorders such as epilepsy.[2][3][6][7]

Mechanism of Action of this compound

This compound exerts its effect by binding to the GAT-3 transporter, blocking the reuptake of GABA from the extracellular space into astrocytes.[8] This noncompetitive inhibition leads to an accumulation of ambient GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B) on thalamic neurons.[8] This enhanced inhibitory tone modulates neuronal excitability and firing patterns.

The selectivity of this compound is crucial to its function as a research tool. It demonstrates a significantly higher affinity for GAT-3 and GAT-2 compared to GAT-1.[2][3][9]

Table 1: Inhibitory Potency (IC₅₀) of this compound at different GABA Transporters

| Transporter Subtype | Species | IC₅₀ Value (μM) | Source |

|---|---|---|---|

| hGAT-3 | Human | 5 | [2][3][9] |

| rGAT-2 | Rat | 21 | [2][3][9] |

| hGAT-1 | Human | 388 |[2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Caption: Mechanism of this compound action on thalamic GABA levels.

Quantitative Data: Effects on Thalamic GABA

In vivo microdialysis studies have been instrumental in quantifying the impact of this compound on extracellular GABA levels. Direct administration into the thalamus produces a robust and significant increase in ambient GABA.

Table 2: Summary of this compound Effect on Extracellular GABA Levels

| Brain Region | Administration Method | This compound Concentration | Peak Increase in GABA (% of Baseline) | Animal Model | Source |

|---|---|---|---|---|---|

| Thalamus | Local Perfusion | 100 μM | ~250% | Rodent | [6] |

| Globus Pallidus | Local Perfusion | 100 μM | Comparable to a 3-fold increase | Monkey | [10] |

| Hippocampus | Local Perfusion (with GAT-1 blocker) | 100 μM | ~450% (synergistic effect) | Rat | [4] |

| Hippocampus | Local Perfusion (alone) | 100 μM | No significant effect | Rat |[6] |

Note: The effect in the hippocampus is context-dependent. Unlike the thalamus, blocking GAT-3 alone in the hippocampus does not significantly raise basal GABA levels, but it potentiates the effect of GAT-1 blockade, indicating a different regulatory mechanism.[4][6]

Experimental Protocols

The primary technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions is in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC).[11]

Detailed Protocol: In Vivo Microdialysis in the Thalamus

-

Animal Model:

-

Adult male Sprague-Dawley rats (250-350g) are typically used.[12] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Surgical Procedure:

-

Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

The animal is placed in a stereotaxic frame. A guide cannula (e.g., 22-gauge) is surgically implanted, targeting the ventral posterior nucleus or other relevant nuclei of the thalamus. Coordinates are determined from a rat brain atlas.

-

The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

-

Animals are allowed a post-operative recovery period of 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm active membrane length).

-

The probe is perfused with a sterile physiological solution, such as Ringer's solution or artificial cerebrospinal fluid (aCSF), at a constant low flow rate (e.g., 1-2 μL/min).

-

A stabilization period of at least 60-90 minutes is allowed for the probe to equilibrate with the brain tissue.

-

Baseline Collection: Following stabilization, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for at least 60 minutes to establish a stable baseline of extracellular GABA concentration.[4]

-

Drug Administration: this compound is dissolved in the perfusion solution (vehicle) to the desired concentration (e.g., 100 μM). This solution is then infused through the probe via reverse dialysis for a defined period (e.g., 60-90 minutes).[4]

-

Post-Administration Collection: Sample collection continues during and after drug administration to measure the peak effect and subsequent washout.

-

-

Sample Analysis (HPLC):

-

GABA concentrations in the collected dialysate samples are quantified using HPLC with fluorescence detection.[11]

-

This involves pre-column derivatization of GABA (e.g., with o-phthaldialdehyde/β-mercaptoethanol) to create a fluorescent product.

-

The derivatized samples are injected into the HPLC system, separated on a reverse-phase column, and detected by a fluorescence detector.

-

Concentrations are calculated by comparing the peak areas from the samples to those of known standards. Data are typically expressed as a percentage of the average baseline concentration.

-

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion and Future Directions

This compound is a selective GAT-3/GAT-2 inhibitor that robustly increases extracellular GABA levels in the thalamus.[2][6] This action is primarily due to the blockade of GABA reuptake by astrocytes, which express high levels of GAT-3. Quantitative studies using in vivo microdialysis demonstrate that local application of this compound can elevate ambient thalamic GABA by approximately 250%.[6] This compound has proven to be an essential tool for elucidating the role of astrocytic GABA transport in modulating neuronal inhibition and network activity. Its anticonvulsant properties further suggest that targeting GAT-3 could be a viable therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][3] Future research should continue to explore the therapeutic potential of more refined GAT-3 selective inhibitors with improved pharmacokinetic profiles for clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing GAT-3 in thalamic astrocytes promotes resilience to brain injury in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-SNAP-5114: A Technical Guide to its Selectivity for GAT-3 and GAT-2 Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (S)-SNAP-5114, a key inhibitor of GABA transporters. The document summarizes quantitative data, details experimental methodologies for assessing its activity, and visualizes relevant biological and experimental frameworks.

Core Focus: Selectivity Profile of (S)-SNAP-5114

(S)-SNAP-5114 is a potent GABA transport inhibitor that demonstrates notable selectivity for the GABA Transporter-3 (GAT-3) and GABA Transporter-2 (GAT-2) over other GABA transporters.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of these transporter subtypes in GABAergic neurotransmission.

Quantitative Data Summary

The inhibitory activity of (S)-SNAP-5114 across various human (h) and rat (r) GABA transporter subtypes is summarized below. The data, primarily derived from studies by Borden et al. (1994), is presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter's activity.

| Transporter Subtype | Species | IC50 (µM) | Relative Potency (GAT-3 vs. Others) |

| GAT-3 | Human (h) | 5[1][3][4] | 1x |

| GAT-2 | Rat (r) | 21[1][3][4] | 4.2x less potent than GAT-3 |

| GAT-1 | Human (h) | 388[1][3] | 77.6x less potent than GAT-3 |

| BGT-1 | Not Specified | ≥ 100[4] | At least 20x less potent than GAT-3 |

Table 1: Inhibitory potency (IC50) of (S)-SNAP-5114 at different GABA transporter subtypes.

The data clearly indicates that (S)-SNAP-5114 is most potent at hGAT-3, with a 4.2-fold higher potency compared to rGAT-2 and significantly weaker activity at hGAT-1 and BGT-1.[1][3][4]

Experimental Protocols

The determination of the IC50 values for (S)-SNAP-5114 is typically achieved through a radiolabeled substrate uptake assay in a heterologous expression system. The following is a representative protocol synthesized from established methodologies.

[³H]-GABA Uptake Assay in Transfected Mammalian Cells

This protocol outlines the key steps for assessing the inhibitory effect of (S)-SNAP-5114 on GABA transporters expressed in mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) or COS-7 cells.

1. Cell Culture and Transfection:

-

Cell Lines: HEK-293 or COS-7 cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired human or rat GABA transporter subtype (hGAT-3, rGAT-2, hGAT-1, or BGT-1) using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 24-48 hours post-transfection.

2. GABA Uptake Assay:

-

Preparation of Cells: Transfected cells are washed with a Krebs-Ringer-HEPES buffer (or similar physiological buffer) to remove culture medium.

-

Pre-incubation with Inhibitor: The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of (S)-SNAP-5114.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]-GABA (radiolabeled gamma-aminobutyric acid) and unlabeled GABA.

-

Incubation: The cells are incubated for a short period (e.g., 10 minutes) at room temperature to allow for the uptake of [³H]-GABA.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

The amount of [³H]-GABA uptake is determined for each concentration of (S)-SNAP-5114.

-

The data is then plotted as the percentage of inhibition versus the log concentration of the inhibitor.

-

The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Inhibition of GABA uptake by (S)-SNAP-5114 at GAT-2 and GAT-3 transporters.

Caption: Workflow for determining the IC50 of (S)-SNAP-5114 using a [³H]-GABA uptake assay.

References

- 1. embopress.org [embopress.org]

- 2. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of (S)-SNAP5114

An In-depth Technical Guide to (S)-SNAP5114

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, a selective inhibitor of the GABA transporter GAT-3. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound, with the chemical name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C30H35NO6, and it has a molecular weight of 505.61 g/mol .[2] The structure features a nipecotic acid moiety linked to a bulky tris(4-methoxyphenyl)methoxyethyl group, which contributes to its selectivity.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid | [1] |

| Molecular Formula | C30H35NO6 | [2] |

| Molecular Weight | 505.61 g/mol | [2] |

| CAS Number | 157604-55-2 | [2] |

| Canonical SMILES | OC([C@@H]1CN(CCOC(C(C=C2)=CC=C2OC)(C(C=C3)=CC=C3OC)C(C=C4)=CC=C4OC)CCC1)=O | [1] |

| InChI Key | VDLDUZLDZBVOAS-QFIPXVFZSA-N | |

| Purity | ≥98% (HPLC) | |

| Solubility | <25.28 mg/mL in ethanol; <50.56 mg/mL in DMSO | [1] |

| Storage | Store at -20°C | [2] |

It is important to note that while this compound is a valuable research tool, it has been reported to have poor chemical stability and limited brain penetration, which can be a constraint for in vivo applications.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of GABA transport, primarily targeting the GABA transporter 3 (GAT-3).[1] GABA transporters are crucial for regulating the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft and extrasynaptic space.[5] By inhibiting GAT-3, which is predominantly expressed on astrocytes, this compound prevents the reuptake of GABA from the extracellular space.[5] This leads to an elevation of ambient GABA levels, thereby enhancing tonic inhibitory neurotransmission through the activation of both ionotropic GABAA and metabotropic GABAB receptors.[7][8]

Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[3] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing GABA transport.[3]

Caption: GABA signaling and inhibition by this compound.

Quantitative Data

This compound exhibits selectivity for GAT-3 and GAT-2 over GAT-1. Its inhibitory potency is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 2: Inhibitory Potency (IC50) of this compound on GABA Transporters

| Transporter | Species | IC50 (μM) | pIC50 | Source |

| hGAT-3 | Human | 5 | - | [1][2] |

| rGAT-2 | Rat | 21 | - | [1][2] |

| hGAT-1 | Human | 388 | - | [1][2] |

| mGAT-1 | Mouse | - | 4.07 ± 0.09 | [7] |

| mGAT-2 | Mouse | - | 56% inhibition at 100µM | [7] |

| mGAT-3 | Mouse | - | 5.29 ± 0.04 | [7] |

| mGAT-4 | Mouse | - | 5.71 / 5.81 ± 0.10 | [1][7] |

In vivo studies have demonstrated the anticonvulsant effects of this compound. In DBA/2 mice, it inhibited sound-induced convulsions in a dose-dependent manner with an ED50 value of 110 μmol/kg.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

In Vitro [3H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on specific GABA transporters expressed in a cell line.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are stably transfected with the cDNA encoding the desired human or murine GABA transporter (e.g., hGAT-3).[7]

-

-

Assay Procedure:

-

Transfected cells are seeded into 24- or 48-well plates and grown to confluence.

-

On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).[4]

-

Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of this compound or vehicle control.

-

The uptake reaction is initiated by adding a solution containing a low concentration of [3H]GABA (radiolabeled GABA).[7]

-

The reaction is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at room temperature or 37°C.

-

Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).

-

The percentage of inhibition for each concentration of this compound is calculated.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

-

In Vivo Antinociceptive Activity Assessment

This protocol describes a general workflow for evaluating the pain-relieving effects of this compound in a rat model of neuropathic pain.[8]

-

Animal Model:

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The compound is administered intrathecally at various doses (e.g., 10, 50, 100, 200 μg) to the lumbar spinal cord.[8]

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using the electronic von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[8]

-

Thermal Hyperalgesia: Assessed using the plantar test, which measures the paw withdrawal latency from a radiant heat source.[8]

-

Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points after administration.

-

-

Mechanism Confirmation (Antagonist Studies):

-

To confirm that the effects are mediated by GABA receptors, a GABAA receptor antagonist (e.g., bicuculline) or a GABAB receptor antagonist (e.g., CGP35348) is administered prior to this compound.[8]

-

A reversal of the antinociceptive effects of this compound by the antagonists indicates a GABAergic mechanism.[8]

-

-

Data Analysis:

-

Behavioral responses (withdrawal thresholds or latencies) are recorded and analyzed.

-

Statistical comparisons are made between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Caption: Experimental workflow for this compound evaluation.

References

- 1. apexbt.com [apexbt.com]

- 2. (S)-SNAP 5114 | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]

- 3. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(S)-SNAP-5114: A Technical Guide on Lipophilicity and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114, a derivative of nipecotic acid, is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. It displays significantly lower affinity for GAT-1. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. The therapeutic potential of (S)-SNAP-5114 and similar compounds is intrinsically linked to their ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the available data and methodologies related to the lipophilicity and BBB permeability of (S)-SNAP-5114.

A critical point of discussion surrounding (S)-SNAP-5114 is the conflicting information regarding its ability to penetrate the BBB. While its chemical structure suggests lipophilic characteristics conducive to crossing the BBB, and several in vivo studies have demonstrated CNS-related effects after systemic administration, other reports suggest it has a poor pharmacokinetic profile and limited brain uptake[1][2]. This guide will address these discrepancies, present the available evidence, and detail the experimental protocols necessary for a definitive assessment of these crucial properties.

Physicochemical Properties of (S)-SNAP-5114

A foundational aspect of predicting and understanding a compound's biological membrane permeability is its physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₅NO₆ | Tocris Bioscience |

| Molecular Weight | 505.61 g/mol | Tocris Bioscience |

| Chemical Name | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tocris Bioscience |

Caption: Table 1. Physicochemical properties of (S)-SNAP-5114.

Lipophilicity of (S)-SNAP-5114

Lipophilicity is a key determinant of a drug's ability to cross the BBB. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH.

Blood-Brain Barrier Permeability of (S)-SNAP-5114

The ability of (S)-SNAP-5114 to cross the BBB is a subject of debate, with conflicting evidence in the scientific literature.

Evidence Suggesting BBB Permeability:

-

Several in vivo studies have reported that systemic administration of (S)-SNAP-5114 leads to anticonvulsant effects and increases in thalamic GABA levels, which strongly implies that the compound reaches the CNS in sufficient concentrations to be pharmacologically active[3].

Evidence Suggesting Poor BBB Permeability:

-

Some studies have explicitly stated that (S)-SNAP-5114 has a poor pharmacokinetic profile and is not able to effectively cross the blood-brain barrier[2].

-

One study investigating the neuroprotective effects of GAT inhibitors in focal cerebral ischemia noted the "limited brain uptake of (S)-SNAP-5114" as a limiting factor in its clinical utility for stroke[1].

This discrepancy highlights the need for direct and quantitative experimental assessment of (S)-SNAP-5114's BBB permeability.

Experimental Protocols

To definitively determine the lipophilicity and BBB permeability of (S)-SNAP-5114, the following experimental protocols are recommended.

Determination of Lipophilicity (logP/logD)

1. Shake-Flask Method for logP Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids.

Caption: Workflow for shake-flask logP determination.

2. High-Performance Liquid Chromatography (HPLC) for logD Determination

This indirect method correlates the retention time of a compound on a reverse-phase column with the logD values of known standards.

Caption: HPLC-based logD determination workflow.

Determination of Blood-Brain Barrier Permeability

1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay models passive diffusion across the BBB.

Caption: Workflow for the PAMPA-BBB assay.

2. In Vivo Microdialysis

This technique directly measures the concentration of (S)-SNAP-5114 in the brain extracellular fluid of a living animal following systemic administration.

Caption: In vivo microdialysis experimental workflow.

3. Brain-to-Plasma Concentration Ratio (Kp)

This method involves measuring the concentration of (S)-SNAP-5114 in both the brain tissue and the plasma at a specific time point after administration.

Caption: Determination of brain-to-plasma concentration ratio (Kp).

Conclusion

The lipophilicity and blood-brain barrier permeability of (S)-SNAP-5114 are critical parameters that dictate its utility as a CNS-acting pharmacological agent. While its chemical structure and some in vivo findings suggest it can access the brain, other reports directly contradict this. This guide highlights the existing data and, more importantly, the lack of definitive quantitative values for these properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to resolve this ambiguity. A thorough understanding of these fundamental properties is essential for the continued investigation of (S)-SNAP-5114 and the development of future selective GAT inhibitors for the treatment of neurological disorders.

References

(S)-SNAP5114: A Technical Guide for Investigating GABA Transporter Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for maintaining balanced neural activity. The clearance of GABA from the synaptic cleft and extracellular space is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters exhibit differential cellular and regional distribution, suggesting distinct physiological roles.[1][2] Understanding the specific contributions of each GAT subtype is essential for developing targeted therapeutics for neurological and psychiatric disorders.

(S)-SNAP5114 has emerged as a critical pharmacological tool for dissecting the heterogeneity of GABAergic transport. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental protocols to differentiate GABA transporter functions.

This compound: A Selective Inhibitor of GAT-2 and GAT-3

This compound is a potent and selective inhibitor of the GAT-2 and GAT-3 subtypes.[3] Its selectivity allows researchers to investigate the specific roles of these transporters in contrast to the more ubiquitously studied GAT-1.

Mechanism of Action

Recent studies have elucidated that this compound acts as a noncompetitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding mechanism effectively locks the transporter, preventing the reuptake of GABA. The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various GABA transporter subtypes.

| Compound | Transporter Subtype | IC50 (μM) | Species | Reference |

| This compound | hGAT-1 | 388 | Human | [3] |

| rGAT-2 | 21 | Rat | [3] | |

| hGAT-3 | 5 | Human | [3] | |

| BGT-1 | ≥100 | Human | [4] |

hGAT: human GABA transporter; rGAT: rat GABA transporter

Mandatory Visualizations

GABAergic Synapse and Transporter Localization

Caption: Differential localization of GAT-1 and GAT-3 at a GABAergic synapse.

Experimental Workflow to Differentiate GAT-1 and GAT-3 Function

Caption: Workflow for dissecting GAT-1 and GAT-3 contributions.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

[³H]GABA Uptake Assay in HEK-293 Cells

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound on specific GAT subtypes expressed in a controlled cellular environment.

Materials:

-

HEK-293 cells stably expressing the GAT subtype of interest (e.g., hGAT-1, hGAT-3).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin.

-

Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM D-Glucose.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

This compound and other test compounds.

-

Scintillation fluid and vials.

-

48-well cell culture plates.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the desired GAT subtype in DMEM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 48-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, wash the cells twice with the assay buffer.

-

Inhibitor Incubation: Add the assay buffer containing various concentrations of this compound or other test compounds to the wells. For determining non-specific uptake, add a high concentration of a potent GAT inhibitor like tiagabine (10 µM) to control wells.[5] Incubate for 3 minutes at room temperature.[5]

-

[³H]GABA Addition: Add a solution of [³H]GABA (e.g., 5 µM final concentration) to each well to initiate the uptake reaction.[5]

-

Uptake Reaction: Incubate the plate for 3 minutes at room temperature.[5]

-

Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) after subtracting the non-specific uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals, providing insights into the in vivo effects of GAT inhibitors.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 149 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5.4 mM D-glucose.[6]

-

This compound and other test compounds.

-

HPLC with electrochemical or fluorescence detection for GABA analysis.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, thalamus).[7] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.[6]

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µl/min) for at least 2 hours to allow for equilibration and stabilization of the baseline.[6]

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[6]

-

Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF perfusion solution.

-

Sample Collection during and after Drug Administration: Continue collecting dialysate samples throughout the drug administration period and for a subsequent washout period.

-

GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC with a sensitive detection method.[6]

-

Data Analysis: Express the GABA concentrations as a percentage of the baseline and plot the results over time to visualize the effect of this compound on extracellular GABA levels.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is used to record synaptic currents and tonic currents from individual neurons in acute brain slices, allowing for the investigation of how GAT inhibitors modulate phasic and tonic GABAergic inhibition.

Materials:

-

Vibratome for slicing brain tissue.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Glass micropipettes.

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording, saturated with 95% O₂ / 5% CO₂.

-

Intracellular solution for the patch pipette (composition varies depending on the specific currents being measured). For recording GABAergic currents, a high chloride concentration is often used.

-

This compound, NNC-711 (a GAT-1 selective inhibitor), and other pharmacological agents (e.g., glutamate receptor blockers like NBQX and AP5).

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.[8] Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a brain slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.

-

Neuron Identification and Patching: Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics. Approach a target neuron with a glass micropipette filled with intracellular solution and establish a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.

-

Recording Baseline Activity: In voltage-clamp mode, record baseline synaptic activity (spontaneous inhibitory postsynaptic currents, sIPSCs) and measure the holding current. To isolate GABAergic currents, glutamate receptor blockers are typically included in the aCSF.

-

Pharmacological Manipulation:

-

To investigate the role of GAT-3, first apply a GAT-1 inhibitor (e.g., 10 µM NNC-711) to block the contribution of GAT-1.[8]

-

After observing the effect of GAT-1 inhibition (typically an increase in sIPSC frequency and/or amplitude), apply this compound (e.g., 100 µM) in the continued presence of the GAT-1 inhibitor.[8]

-

-

Recording Tonic Currents: The effect of GAT inhibitors on tonic GABAergic currents is observed as a change in the holding current. A GABAA receptor antagonist (e.g., picrotoxin or bicuculline) can be applied at the end of the experiment to confirm that the observed tonic current is mediated by GABAA receptors.[8]

-

Data Analysis: Analyze the frequency, amplitude, and decay kinetics of sIPSCs before and after drug application. Quantify the change in holding current to determine the effect on tonic GABAergic currents.

Conclusion

This compound is an indispensable tool for elucidating the distinct roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. Its selectivity allows for the targeted investigation of these transporters, which are often found in different cellular compartments and play unique roles in controlling synaptic and extrasynaptic GABA levels. By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of GABA transporter heterogeneity and its implications for both normal brain function and the pathophysiology of various neurological and psychiatric disorders. This knowledge is paramount for the development of novel and more specific therapeutic strategies targeting the GABAergic system.

References

- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA transporter heterogeneity: pharmacology and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]

- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 8. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-SNAP5114 in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SNAP5114 is a chemical compound utilized in neuroscience research as a selective inhibitor of GABA transporters. It demonstrates a preference for GAT-3 (GABA transporter 3) and GAT-2, with significantly lower affinity for GAT-1.[1][2] Chemically known as 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-(S)-3-piperidinecarboxylic acid, its primary mechanism of action involves blocking the reuptake of the neurotransmitter GABA from the extracellular space.[3] This inhibition leads to an increase in ambient GABA levels, thereby enhancing GABAergic inhibitory neurotransmission.[1][3]

This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies in rodent models to investigate the roles of GAT-2 and GAT-3 in various physiological and pathological processes.[2] It has been employed as an anticonvulsant and to study its antinociceptive effects.[4] However, researchers should be aware of its noted limitations, which include modest brain penetration, low solubility, poor chemical stability, and potential for toxicity at higher doses.[3][5]

Mechanism of Action of this compound

This compound selectively binds to and inhibits GAT-2 and GAT-3, which are primarily located on astrocytes surrounding the synapse.[1][3] This blockade prevents the reuptake of GABA from the synaptic cleft and extrasynaptic space. The resulting increase in extracellular GABA concentration enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, leading to a net inhibitory effect on the neural circuitry.[4][6]

Quantitative Data from In Vivo Rodent Studies

The following table summarizes dosages and administration routes for this compound from various published studies in mice and rats.

| Rodent Species | Administration Route | Dosage Range | Vehicle | Experimental Model | Key Findings |

| Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 5 and 30 mg/kg | 2% or 10% DMSO | Focal Cerebral Ischemia | No effect on infarct volume; increased mortality observed.[5] |

| Rat (WAG/Rij) | Intraperitoneal (i.p.) | 20 mg/kg | Not specified | Absence Epilepsy | Reversed the antiepileptic effect of levetiracetam.[7] |

| Rat (Sprague-Dawley) | Intrathecal (i.t.) | 10 - 200 µg | Not specified | Pain Models (Acute, Inflammatory, Neuropathic) | Produced dose-dependent antinociceptive effects without impacting motor performance.[4] |

| Rat | Reverse Microdialysis (intracerebral) | 100 µM (in perfusate) | Ringer's solution | Hippocampal GABA Regulation | Synergistically increased extracellular GABA when co-administered with a GAT-1 inhibitor.[1] |

Experimental Protocols

General Workflow for In Vivo Administration

The diagram below outlines a typical workflow for an in vivo experiment involving the administration of this compound to rodents.

Preparation of this compound Solution

Note: this compound has low aqueous solubility and poor chemical stability.[3][5] Solutions should be prepared fresh on the day of the experiment and protected from light.

Materials:

-

This compound powder (Molecular Weight: ~505.61 g/mol )

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and appropriate needles

Protocol for Intraperitoneal (i.p.) Injection Solution:

-

Prepare a Stock Solution:

-

Due to solubility issues, a stock solution in 100% DMSO is recommended.

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 20 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

-

-

Prepare the Working Solution:

-

On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum (typically ≤10%) to avoid toxicity.[5] For example, to prepare a 3 mg/mL working solution for a 30 mg/kg dose (at 10 mL/kg injection volume) with 10% DMSO:

-

Take 150 µL of a 20 mg/mL stock solution.

-

Add 850 µL of sterile saline.

-

Vortex to mix thoroughly. This results in a final DMSO concentration of 7.5%.

-

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline.

-

Protocol for Intraperitoneal (i.p.) Administration (Mouse/Rat)

This is a common systemic administration route.

Methodology:

-

Animal Handling: Gently restrain the rodent. For mice, scruffing the neck and securing the tail is effective. For rats, ensure a firm but gentle grip around the torso.

-

Injection Site: Turn the animal to expose its abdomen. The injection site is in the lower abdominal quadrant, off the midline to avoid hitting the bladder or cecum.

-

Injection:

-

Use a 25-27 gauge needle for mice or a 23-25 gauge needle for rats.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.

-

Slowly inject the calculated volume of the this compound working solution or vehicle.

-

-

Post-Injection: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress, seizures, or increased mortality, which has been reported at higher doses.[5]

Protocol for Intrathecal (i.t.) Administration (Rat)

This route delivers the compound directly to the spinal cord and is used for studying spinal nociceptive pathways.[4] This procedure requires surgical implantation of an intrathecal catheter prior to the experiment or can be performed via direct lumbar puncture by a trained individual.

Methodology (Direct Lumbar Puncture):

-

Animal Handling: Anesthetize the rat lightly with isoflurane or another suitable anesthetic until it is immobile and does not respond to a tail pinch.

-

Positioning: Place the rat in a prone position with its back arched to open the space between the vertebrae.

-

Injection Site: Palpate the iliac crests; the injection site is on the midline between the L5 and L6 vertebrae.

-

Injection:

-

Use a 30-gauge needle connected to a microsyringe (e.g., Hamilton syringe).

-

Carefully insert the needle into the intervertebral space. A characteristic tail-flick is a reliable indicator of entry into the subarachnoid space.

-

Inject the small volume (typically 10-20 µL) of this compound solution slowly over several seconds.

-

-

Post-Injection: Remove the needle and allow the animal to recover from anesthesia in a clean, warm cage. Monitor for motor impairment and signs of distress.[4]

References

- 1. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-SNAP5114 in Electrophysiology and Patch-Clamp Recordings

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SNAP5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2. By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This potentiation of GABAergic signaling makes this compound a valuable pharmacological tool for investigating the role of GAT-3 and GAT-2 in regulating neuronal excitability, synaptic transmission, and various neurological conditions. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices, to investigate its effects on tonic GABAergic currents.

Mechanism of Action

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, thereby controlling the duration and spatial extent of GABAergic signaling.[1] this compound exhibits selectivity for GAT-3, which is predominantly expressed on astrocytes, and to a lesser extent GAT-2.[1][3] By inhibiting these transporters, this compound effectively increases the ambient GABA levels, leading to the enhanced activation of high-affinity extrasynaptic GABAA receptors, which mediate tonic inhibitory currents.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

| Transporter | Species | IC50 (μM) | Reference |

|---|---|---|---|

| hGAT-3 | Human | 5 | |

| rGAT-2 | Rat | 21 |

| hGAT-1 | Human | 388 | |

Table 2: Effects of this compound on Tonic Currents in Dentate Gyrus Granule Cells